molecular formula CH2Cl2 B1610892 Dichloromethane-13C CAS No. 70110-03-1

Dichloromethane-13C

Cat. No.: B1610892
CAS No.: 70110-03-1
M. Wt: 85.92 g/mol
InChI Key: YMWUJEATGCHHMB-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloromethane-13C, also known as methylene-13C chloride, is a stable isotope-labeled compound with the molecular formula 13CH2Cl2. It is a colorless, volatile liquid with a chloroform-like odor. This compound is widely used in various scientific research applications due to its unique properties and isotopic labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Dichloromethane-13C is extensively used in scientific research due to its isotopic labeling, which provides valuable insights in various fields:

Mechanism of Action

Target of Action

Dichloromethane-13C, also known as Methylene-13C chloride, is an organochlorine compound . It primarily targets the central nervous system . The central nervous system plays a crucial role in the body as it controls most functions of the body and mind.

Mode of Action

It is known that this compound can be absorbed into the body via inhalation, ingestion, or skin contact . Once inside the body, it can cause various effects such as shortness of breath, cough, and skin rashes .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used in the synthesis of calcium carbide (Ca 13 C 2), which is subsequently used to generate acetylene – a universal 13 C 2 unit for atom-economic organic transformations . This process is part of a versatile approach for 13 C 2-labeling of organic molecules .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and elimination . The compound can be absorbed through the gastrointestinal tract and respiratory tract . Once absorbed, it is distributed throughout the body and metabolized via the CYP2E1 pathway and the GST pathway . The compound is then eliminated from the body . The ADME properties of this compound impact its bioavailability, which is a critical factor in its effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Breathing in this compound vapors can result in shortness of breath and cough . Ingestion can cause burns to the digestive tract . Skin contact with this compound can cause a burning sensation, numbness, coldness, pain, and burns . Eye contact with this compound vapor can cause irritation, and contact with the liquid may cause burns to the eye .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. This compound is mainly released into the environment during its production and use . The general population may be exposed to this compound by breathing in contaminated air . Safe limits are enforced to protect the employees; such levels are below those that are thought to cause harmful effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloromethane-13C can be synthesized through the chlorination of methane-13C. The reaction involves the substitution of hydrogen atoms in methane-13C with chlorine atoms under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves the same chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the use of specialized equipment to handle the volatile and potentially hazardous nature of the compound .

Chemical Reactions Analysis

Types of Reactions

Dichloromethane-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Chloroform-13C: Another isotopically labeled compound used in NMR spectroscopy.

    Carbon Tetrachloride-13C: Used in similar applications but has different chemical properties.

    Methanol-13C: Used in metabolic studies and NMR spectroscopy.

Uniqueness

Dichloromethane-13C is unique due to its specific isotopic labeling and its ability to act as a versatile solvent. Its relatively low boiling point and high volatility make it suitable for various applications where rapid evaporation is required .

Properties

IUPAC Name

dichloro(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2/c2-1-3/h1H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWUJEATGCHHMB-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481158
Record name Dichloromethane-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70110-03-1
Record name Dichloromethane-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloromethane-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethane-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.